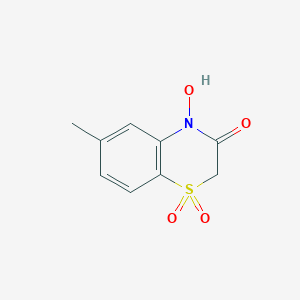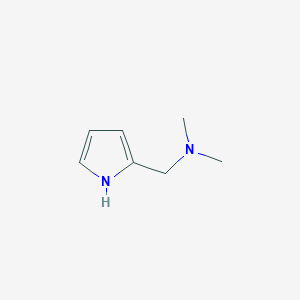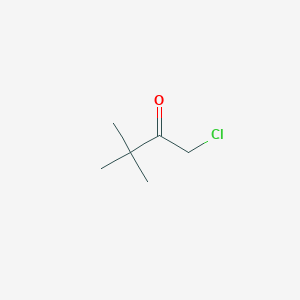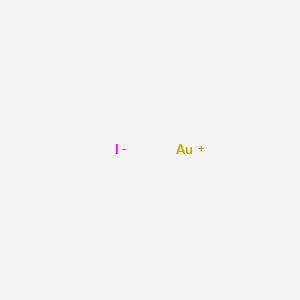
Gold monoiodide
Vue d'ensemble
Description
Gold Monoiodide is an inorganic compound of gold and iodine with the formula AuI . It appears as a yellowish to greenish-yellow powder .
Synthesis Analysis
Gold Monoiodide can be synthesized by dissolving gold powder in an aqueous solution of iodine and potassium iodide . It can also be obtained by reacting a tetrachloridoauric acid solution with potassium iodide . Another method involves reacting gold and iodine in a protective atmosphere at around 390 °C .Molecular Structure Analysis
Gold Monoiodide has a tetragonal crystal structure with the space group P4 2/ncm (space group no. 138), a = 4.359 Å, c = 13.711 Å . Its molecular formula is AuI and it has an average mass of 323.871 Da .Chemical Reactions Analysis
Gold Monoiodide reacts with Lewis bases to give numerous complexes . It may also be used as a catalyst in Sonogashira reactions, wherein terminal alkynes were reacted with aryl iodides and bromides to yield corresponding cross-coupling products .Physical And Chemical Properties Analysis
Gold Monoiodide is a yellow, crystalline powder that gradually decomposes upon contact with water, humidity, or light . It has a density of 8.25 g/cm^3 .Applications De Recherche Scientifique
Catalyst in Sonogashira Reactions
Gold(I) iodide can be used as a catalyst in Sonogashira reactions . In these reactions, terminal alkynes are reacted with aryl iodides and bromides to yield corresponding cross-coupling products . This application is particularly useful in the field of organic synthesis, where the formation of carbon-carbon bonds is a key step in the synthesis of complex organic molecules .
Mécanisme D'action
Target of Action
Gold(I) iodide, also known as Gold monoiodide, primarily targets thiol-rich proteins and enzymes . It is often used as a catalyst in Sonogashira reactions, where terminal alkynes are reacted with aryl iodides and bromides to yield corresponding cross-coupling products .
Mode of Action
The compound interacts with its targets through a process known as chemisorption . This involves the formation of a chemical bond between the gold atom in the Gold(I) iodide and the sulfur atom in the thiol group of the target protein or enzyme . This interaction can lead to changes in the structure and function of the target, potentially inhibiting its activity .
Biochemical Pathways
Gold(I) iodide affects various biochemical pathways. For instance, it has been shown to participate in cascade cycloisomerizations of tryptamine-N-ethynylpropiolamide substrates . This process provides a common strategy to access either indolizino[8,7-b]indoles or indolo[2,3-a]quinolizines in a switchable fashion .
Pharmacokinetics
It’s worth noting that the compound’s bioavailability may be influenced by its chemical properties, such as its reactivity and stability .
Result of Action
The molecular and cellular effects of Gold(I) iodide’s action are largely dependent on its targets and the specific biochemical pathways it affects. For instance, by targeting thiol-rich proteins and enzymes, Gold(I) iodide can potentially inhibit their activity, leading to various downstream effects .
Action Environment
The action, efficacy, and stability of Gold(I) iodide can be influenced by various environmental factors. For example, it has been noted that the compound gradually decomposes upon contact with water, humidity, or light . Therefore, the environment in which Gold(I) iodide is used can significantly impact its effectiveness and stability.
Safety and Hazards
Gold Monoiodide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Orientations Futures
Gold complexes, including Gold Monoiodide, have gained considerable attention due to their significant antiproliferative potency and efficacy . Future research may focus on understanding the electrochemical dissolution of gold and noble metals in general, and eventually for the design of more stable catalysts .
Propriétés
IUPAC Name |
iodogold | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Au.HI/h;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGIETUGWDAYPU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
I[Au] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AuI | |
| Record name | Gold(I) iodide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Gold(I)_iodide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065027 | |
| Record name | Gold iodide (AuI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.8710 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gold monoiodide | |
CAS RN |
10294-31-2 | |
| Record name | Gold iodide (AuI) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10294-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gold monoiodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gold iodide (AuI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gold monoiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.584 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of Gold(I) iodide?
A1: Gold(I) iodide, also known as gold monoiodide, has the molecular formula AuI. Its molecular weight is 277.84 g/mol.
Q2: Are there any spectroscopic data available for Gold(I) iodide?
A2: Yes, several spectroscopic techniques have been employed to characterize Gold(I) iodide. These include Raman spectroscopy [], Infrared (IR) spectroscopy [, , ], and Nuclear Quadrupole Resonance (NQR) spectroscopy []. These studies have provided valuable insights into the vibrational modes, electronic structure, and bonding characteristics of this compound.
Q3: How does Gold(I) iodide exist structurally?
A3: Gold(I) iodide exhibits intriguing structural features. In the solid state, it forms linear chains with significant aurophilic interactions between adjacent gold atoms. [] This aurophilicity arises from relativistic effects and contributes to the compound's unique properties, including its optical and electronic behavior. [, , ]
Q4: Can you describe the crystal structure of Gold(I) iodide?
A4: Gold(I) iodide crystallizes in a tetragonal crystal system at ambient pressure. [] The structure consists of infinite linear chains of gold and iodine atoms, with each gold atom linearly coordinated to two iodine atoms. The Au-Au distances within these chains are relatively short, indicating significant aurophilic interactions.
Q5: How does pressure affect the structure of Gold(I) iodide?
A5: High-pressure studies using powder X-ray diffraction reveal that Gold(I) iodide undergoes a phase transition at around 1.5 GPa. [] This transition becomes more pronounced at higher pressures, and the low- and high-pressure phases coexist up to 10.7 GPa. Beyond this pressure, an irreversible amorphization process occurs.
Q6: What is the bulk modulus of Gold(I) iodide, and what does it imply?
A6: The bulk modulus of the ambient-pressure tetragonal phase of Gold(I) iodide has been determined to be 18.1(8) GPa. [] This value indicates that the compound is extremely compressible, comparable in softness to rare gases, molecular solids, and some organometallic compounds.
Q7: Is Gold(I) iodide stable under ambient conditions?
A7: Gold(I) iodide is known to be sensitive to light and moisture. It tends to decompose upon exposure to light, forming elemental gold and iodine. Therefore, storage in dark and dry conditions is recommended to ensure its stability.
Q8: How does the structure of Gold(I) iodide affect its luminescence properties?
A8: The presence of aurophilic interactions in Gold(I) iodide plays a crucial role in its luminescence behavior. [, ] The compound exhibits phosphorescence in the solid state, with the emission color influenced by the nature of the ligands attached to the gold atoms and the extent of intermolecular interactions within the crystal lattice.
Q9: Can you explain the role of gold(I) iodide in Sonogashira reactions?
A9: Gold(I) iodide has been found to catalyze Sonogashira reactions, which are important carbon-carbon bond-forming reactions in organic synthesis. [, ] It facilitates the coupling of terminal alkynes with aryl iodides or bromides in the presence of a suitable ligand, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), to yield the corresponding cross-coupling products.
Q10: Has Gold(I) iodide been investigated for biological applications?
A10: While Gold(I) iodide itself has not been extensively studied for its biological activity, several gold(I) complexes, including those with iodide ligands, have shown promising anticancer properties. [, , ] These complexes often incorporate phosphine ligands to enhance their stability and solubility.
Q11: What is known about the mechanism of action of gold(I) complexes in cancer cells?
A11: Studies on the mechanism of action of gold(I) complexes, including some containing iodide ligands, suggest that they can induce apoptosis (programmed cell death) in cancer cells. [] This effect is thought to be mediated through various pathways, including the inhibition of thioredoxin reductase, a key enzyme involved in cellular redox balance.
Q12: Are there any known challenges associated with using gold(I) complexes as therapeutic agents?
A12: One potential challenge associated with using gold(I) complexes, including those containing iodide ligands, as therapeutic agents is their potential toxicity. [, ] Careful optimization of the ligand design and formulation strategies is crucial to minimize any adverse effects and improve their safety profile.
Q13: Are there any specific analytical methods used to characterize Gold(I) iodide?
A13: Several analytical techniques are employed to characterize and quantify Gold(I) iodide. These include X-ray crystallography for structural determination, [, , , ] elemental analysis to determine its composition, and spectroscopic methods like Raman and IR spectroscopy to analyze its vibrational modes. [, , , ]
Q14: What are some alternatives or substitutes for Gold(I) iodide in its various applications?
A14: In catalysis, palladium-based catalysts are often considered alternatives to gold(I) iodide for Sonogashira reactions. [] For biological applications, other metal-based complexes, such as those containing platinum or ruthenium, have shown promising anticancer activity and are being explored as potential alternatives to gold(I) complexes. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



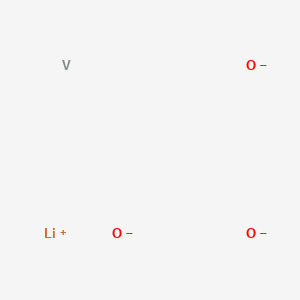

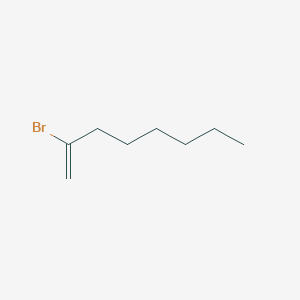
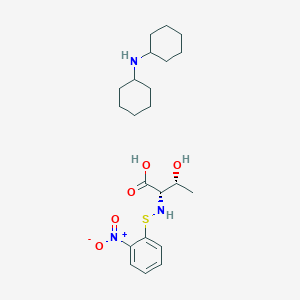
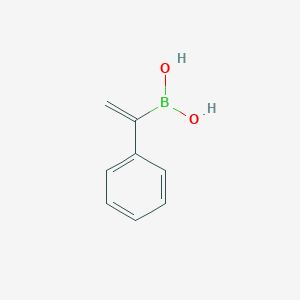
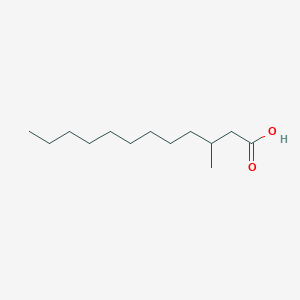
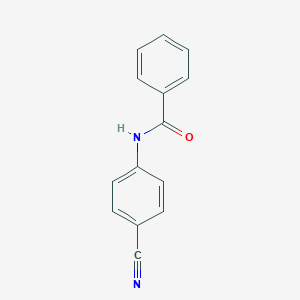

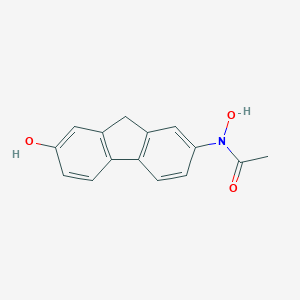
![(E)-2-[2-(3-pyridyl)vinyl]pyridine](/img/structure/B81401.png)
